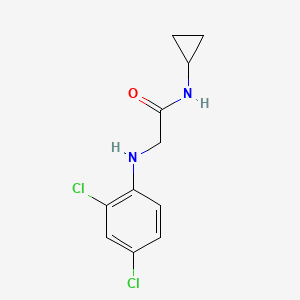

n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide

Description

Properties

Molecular Formula |

C11H12Cl2N2O |

|---|---|

Molecular Weight |

259.13 g/mol |

IUPAC Name |

N-cyclopropyl-2-(2,4-dichloroanilino)acetamide |

InChI |

InChI=1S/C11H12Cl2N2O/c12-7-1-4-10(9(13)5-7)14-6-11(16)15-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16) |

InChI Key |

YTBMRFAQRNHLPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CNC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Computational Insights

Molecular Characteristics

The compound’s IUPAC name, N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide, reflects its core structure: a cyclopropyl group bonded to the amide nitrogen and a 2,4-dichlorophenyl group attached to the acetamide’s methylene carbon. Key properties include:

- Molecular formula : C₁₁H₁₁Cl₂NO

- Molecular weight : 244.11 g/mol

- XLogP3 : 3.2 (indicating moderate lipophilicity).

The SMILES string C1CC1NC(=O)CC2=C(C=C(C=C2)Cl)Cl confirms the spatial arrangement, while the InChIKey MICAOVQSXLZOFH-UHFFFAOYSA-N enables precise database referencing.

Synthetic Pathways

Classical Amide Coupling

The most direct route involves condensing 2-(2,4-dichlorophenyl)acetic acid with cyclopropylamine via an acyl chloride intermediate:

Step 1: Acid Chloride Formation

2-(2,4-Dichlorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux. The reaction produces 2-(2,4-dichlorophenyl)acetyl chloride, with HCl and SO₂ as byproducts.

Step 2: Amide Bond Formation

The acyl chloride is reacted with cyclopropylamine in the presence of a base (e.g., triethylamine) to neutralize HCl. The reaction proceeds at 0–25°C in tetrahydrofuran (THF) or DCM, yielding the crude product:

$$

\text{2-(2,4-Dichlorophenyl)acetyl chloride} + \text{Cyclopropylamine} \xrightarrow{\text{Base}} \text{N-Cyclopropyl-2-(2,4-dichlorophenyl)acetamide}

$$

Yield : 65–75% after purification by recrystallization (ethanol/water).

Coupling Reagent-Mediated Synthesis

To avoid handling corrosive acyl chlorides, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) are employed:

- Activation : 2-(2,4-Dichlorophenyl)acetic acid is activated with EDC/HOBt in DCM or dimethylformamide (DMF).

- Amidation : Cyclopropylamine is added, and the mixture is stirred at room temperature for 12–24 hours.

Advantages : Higher yields (80–85%) and milder conditions compared to classical methods.

Industrial-Scale Optimization

Patent-Derived Innovations

WO2019016828A1 details advanced techniques for structurally related acetamides, emphasizing:

Purification and Characterization

Recrystallization

The crude product is dissolved in hot ethanol and gradually cooled to induce crystallization. Impurities (unreacted acid, amine) remain in the mother liquor.

Chemical Reactions Analysis

Types of Reactions: n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where the chlorine atoms on the phenyl ring can be replaced by other substituents using nucleophilic or electrophilic reagents

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents such as sodium methoxide or electrophilic reagents like bromine in the presence of a catalyst

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry: n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in assays to evaluate its effects on different biological systems .

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Insights

- Cyclopropyl vs. Benzyl Groups: The cyclopropyl ring in the target compound provides steric hindrance and conformational rigidity, contrasting with the flexible benzyl group in compound 1 . This may influence metabolic stability or receptor selectivity. Heterocyclic Moieties: Compounds like 6d (furan) and 1 (quinazolinone) incorporate heterocycles, which often enhance bioavailability or target specificity compared to purely aromatic systems .

Biological Activity

n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including various studies, mechanisms of action, and relevant data tables summarizing findings.

Chemical Structure and Properties

The compound this compound features a cyclopropyl group attached to an acetamide moiety, with a dichlorophenyl substituent. Its chemical formula is .

| Property | Value |

|---|---|

| Molecular Weight | 253.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

Research indicates that this compound may exert its biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with various receptors, contributing to its pharmacological profile.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha. This suggests its potential utility in treating inflammatory diseases.

Antitumor Activity

Recent investigations have explored the compound's antitumor properties. In various cancer cell lines, it has exhibited cytotoxic effects, indicating its potential as an anticancer agent.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 5.0 |

| MCF-7 (Breast Cancer) | 10.0 |

| HCT116 (Colon Cancer) | 8.5 |

Case Studies

-

Case Study on Inflammatory Response :

In a study involving LPS-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels compared to untreated controls, showcasing its anti-inflammatory potential. -

Case Study on Cancer Cell Lines :

In a comparative study of various derivatives, this compound was found to be more effective than standard chemotherapeutic agents in inhibiting the growth of melanoma cells.

Absorption and Distribution

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability.

Toxicological Profile

Toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity to normal cells while maintaining efficacy against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.